

Physical and chemical properties of 2-Hydroxyestrone-d4

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Compound of Interest		
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An In-depth Technical Guide to 2-Hydroxyestrone-d4

This guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Hydroxyestrone-d4**, a deuterated analog of the endogenous estrogen metabolite, 2-hydroxyestrone. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies. **2-Hydroxyestrone-d4** serves as a valuable internal standard for mass spectrometry-based quantification of 2-hydroxyestrone, a key biomarker in studies of estrogen metabolism and its association with hormone-dependent cancers.

Physical and Chemical Properties

2-Hydroxyestrone-d4 is a stable, isotopically labeled form of 2-hydroxyestrone, where four hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight, allowing for its differentiation from the endogenous compound in analytical assays.

Data Presentation: Quantitative Physical and Chemical Data



Property	Value	Reference
Chemical Name	2-Hydroxyestrone-1,4,16,16- d4	[1]
Synonyms	Catecholestrone-d4	[2]
CAS Number	81586-97-2	[1][3]
Molecular Formula	C18H18D4O3	[1]
Molecular Weight	290.39 g/mol	[1][3]
Purity	Typically ≥98% chemical purity	[1]
Isotopic Enrichment	≥98 atom % D	[3]
Physical State	Solid	[4]
Melting Point	>175°C (decomposes)	
Solubility	Soluble in DMSO and Methanol	[2]
Storage Conditions	Store refrigerated (-20°C for short-term, -80°C for long-term)	[2][3]

Biological Significance and Applications

The parent compound, 2-hydroxyestrone, is a major metabolite of estradiol and estrone, formed through hydroxylation by cytochrome P450 enzymes, primarily CYP1A1 and CYP3A.[5] It is often referred to as a "good estrogen" due to its anti-proliferative and potential anti-carcinogenic properties, contrasting with the more estrogenic and proliferative 16α-hydroxyestrone.[4]

2-Hydroxyestrone exhibits several biological activities:

 Antiestrogenic Effects: It can suppress the growth of estrogen receptor-positive breast cancer cells, such as MCF-7, particularly when its rapid methylation by catechol-Omethyltransferase (COMT) is inhibited.[5]



- Hepatoprotection: Studies have shown that 2-hydroxyestrone can protect liver cells from chemically-induced toxicity, such as that caused by acetaminophen overdose. This protective effect is mediated, in part, by inhibiting ferroptosis.
- Biomarker: The ratio of 2-hydroxyestrone to 16α-hydroxyestrone in urine or serum is investigated as a potential biomarker for breast cancer risk.

Due to its utility as an internal standard, **2-Hydroxyestrone-d4** is crucial for the accurate quantification of endogenous 2-hydroxyestrone levels in biological samples, facilitating research in endocrinology, oncology, and toxicology.

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis, analysis, and biological evaluation of 2-hydroxyestrone and its deuterated analog.

Synthesis of 2-Hydroxyestrone-d4 (Representative Protocol)

While specific, detailed proprietary synthesis protocols are not publicly available, a general approach for the synthesis of deuterated estrogens from a non-deuterated precursor like estrone can be outlined. This often involves acid- or base-catalyzed H/D exchange reactions or the use of deuterated reagents.

Objective: To introduce deuterium atoms at specific positions of the estrone molecule before or after hydroxylation.

Materials:

- Estrone
- Deuterated acid (e.g., D₂SO₄) or deuterated base (e.g., NaOD)
- Deuterated solvent (e.g., D₂O, MeOD)
- Hydroxylating agent (e.g., cytochrome P450 enzymes in a microsomal preparation or a chemical equivalent)



- Solvents for extraction (e.g., ethyl acetate, dichloromethane)
- Silica gel for column chromatography
- Instrumentation: NMR for structure confirmation, Mass Spectrometry for assessing isotopic enrichment.

Methodology:

- Deuteration of Estrone:
 - Dissolve estrone in a suitable deuterated solvent.
 - Add a deuterated acid or base to catalyze the exchange of protons for deuterons at the desired positions (e.g., positions 1, 4, and 16).
 - Heat the reaction mixture under reflux for a specified period to facilitate the exchange.
 - Monitor the reaction progress by taking aliquots and analyzing via mass spectrometry to check the incorporation of deuterium.
 - Once the desired level of deuteration is achieved, neutralize the reaction mixture.
 - Extract the deuterated estrone using an organic solvent.
 - Purify the product using silica gel column chromatography.
- Hydroxylation:
 - The deuterated estrone is then subjected to hydroxylation at the 2-position. This can be achieved biochemically using liver microsomes containing cytochrome P450 enzymes or through chemical synthesis.
 - For biochemical hydroxylation, incubate the deuterated estrone with a microsomal preparation in the presence of NADPH.
 - For chemical synthesis, specific reagents are used to direct hydroxylation to the 2-position of the aromatic A-ring.



- · Purification and Characterization:
 - The final product, 2-Hydroxyestrone-d4, is purified from the reaction mixture using techniques such as HPLC.
 - The structure and isotopic purity of the final compound are confirmed using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Quantification of 2-Hydroxyestrone in Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of 2-hydroxyestrone in human plasma using **2-Hydroxyestrone-d4** as an internal standard.

Objective: To accurately measure the concentration of 2-hydroxyestrone in plasma samples.

Materials:

- Human plasma samples
- 2-Hydroxyestrone-d4 (internal standard)
- 2-Hydroxyestrone (for calibration curve)
- Methanol, Acetonitrile (HPLC grade)
- Formic acid
- Water (ultrapure)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Methodology:

Sample Preparation:



- Thaw plasma samples on ice.
- \circ To 500 μL of plasma, add a known amount of **2-Hydroxyestrone-d4** solution (e.g., 10 μL of a 100 ng/mL solution).
- Vortex briefly to mix.
- Perform protein precipitation by adding 1 mL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Transfer the supernatant to a new tube.
- Solid Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant from the previous step onto the SPE cartridge.
 - Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.
 - Elute the analytes with 1 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - \circ Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in methanol.
 - Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration.



Flow Rate: 0.3 mL/min.

Injection Volume: 10 μL.

- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 2-Hydroxyestrone: Monitor a specific precursor ion to product ion transition (e.g., m/z 287.2 -> 171.1).
 - **2-Hydroxyestrone-d4**: Monitor the corresponding transition for the deuterated standard (e.g., m/z 291.2 -> 175.1).
 - Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
- Quantification:
 - Construct a calibration curve by analyzing standards of known 2-hydroxyestrone concentrations with a constant amount of the internal standard.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Determine the concentration of 2-hydroxyestrone in the unknown samples by interpolating their peak area ratios on the calibration curve.

In Vitro Anti-Proliferative Activity (Sulforhodamine B Assay)

This assay determines the effect of 2-hydroxyestrone on the proliferation of MCF-7 human breast cancer cells.

Foundational & Exploratory



Objective: To assess the cytostatic effect of 2-hydroxyestrone on a cancer cell line.

Materials:

- MCF-7 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- 2-Hydroxyestrone
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Trichloroacetic acid (TCA), 10% w/v
- Tris base solution (10 mM, pH 10.5)
- · 96-well plates
- Microplate reader

Methodology:

- · Cell Seeding:
 - Culture MCF-7 cells to ~80% confluency.
 - Trypsinize the cells and resuspend them in fresh medium.
 - $\circ~$ Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of medium.
 - Incubate for 24 hours to allow for cell attachment.
- Treatment:
 - Prepare a serial dilution of 2-hydroxyestrone in culture medium.
 - \circ Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of 2-hydroxyestrone. Include a vehicle control (medium with the same



concentration of solvent, e.g., DMSO).

- Incubate the plate for 48-72 hours.
- Cell Fixation:
 - Gently remove the treatment medium.
 - \circ Add 100 µL of ice-cold 10% TCA to each well to fix the cells.
 - Incubate at 4°C for 1 hour.
- Staining:
 - Wash the plate five times with slow-running tap water and allow it to air dry completely.
 - \circ Add 50 μ L of SRB solution to each well and incubate at room temperature for 30 minutes.
- · Washing and Solubilization:
 - Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
 - Allow the plate to air dry completely.
 - Add 100 μL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
 - Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.
- Absorbance Measurement:
 - Read the absorbance at 510 nm using a microplate reader.
 - Calculate the percentage of cell growth inhibition relative to the vehicle control.

In Vivo Hepatoprotective Activity (Acetaminophen-Induced Liver Injury Model)

This protocol describes a mouse model to evaluate the protective effect of 2-hydroxyestrone against acetaminophen (APAP)-induced liver damage.[6][7][8]



Objective: To determine if 2-hydroxyestrone can mitigate APAP-induced hepatotoxicity in vivo.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Acetaminophen (APAP)
- 2-Hydroxyestrone
- Vehicle for drug administration (e.g., corn oil, or saline with a solubilizing agent)
- Saline solution
- Equipment for blood collection and tissue harvesting
- Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) assay kits
- Formalin for tissue fixation
- Hematoxylin and Eosin (H&E) stain

Methodology:

- Animal Acclimatization and Grouping:
 - Acclimatize mice for at least one week under standard laboratory conditions.
 - Divide the mice into groups (n=6-8 per group):
 - Group 1: Vehicle control
 - Group 2: APAP only
 - Group 3: 2-Hydroxyestrone + APAP
 - Group 4: 2-Hydroxyestrone only
- Dosing Regimen:

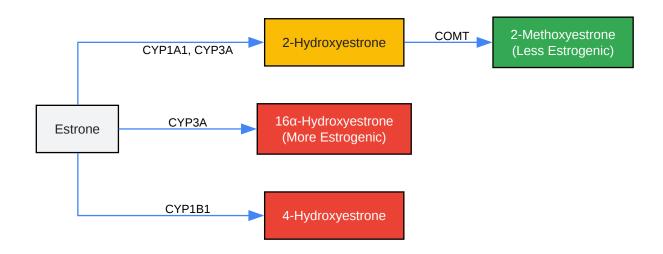


- Fast the mice overnight (12-16 hours) before APAP administration.
- Administer 2-hydroxyestrone (e.g., 1-10 mg/kg, intraperitoneally) to Groups 3 and 4.
 Administer the vehicle to Groups 1 and 2.
- After 1-2 hours, administer a single toxic dose of APAP (e.g., 300-500 mg/kg, intraperitoneally) to Groups 2 and 3. Administer saline to Groups 1 and 4.
- Sample Collection:
 - At a specified time point after APAP administration (e.g., 24 hours), anesthetize the mice.
 - Collect blood via cardiac puncture for serum separation.
 - Euthanize the mice and harvest the livers.
- Biochemical Analysis:
 - Measure serum ALT and AST levels using commercial assay kits to assess the degree of liver damage.
- Histopathological Analysis:
 - Fix a portion of the liver in 10% neutral buffered formalin.
 - Embed the tissue in paraffin, section it, and stain with H&E.
 - Examine the liver sections under a microscope to assess the extent of necrosis and inflammation.

Signaling Pathways and Mechanisms of Action Estrogen Metabolism Pathway

2-Hydroxyestrone is a key metabolite in the estrogen metabolism pathway. Estrone is converted to 2-hydroxyestrone via hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. This pathway is considered protective as it shunts estrogen away from the formation of more potent and potentially carcinogenic metabolites.





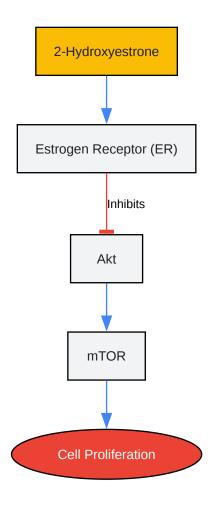
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Caption: Estrogen metabolism pathway leading to 2-hydroxyestrone.

Anti-Proliferative Signaling via Estrogen Receptor and Akt/mTOR Pathway

In estrogen receptor-positive cells, 2-hydroxyestrone can exert anti-proliferative effects. While it binds to the estrogen receptor (ER), it does so with different kinetics than estradiol, leading to an antagonistic effect. This can lead to the downregulation of pro-survival signaling pathways like Akt/mTOR.





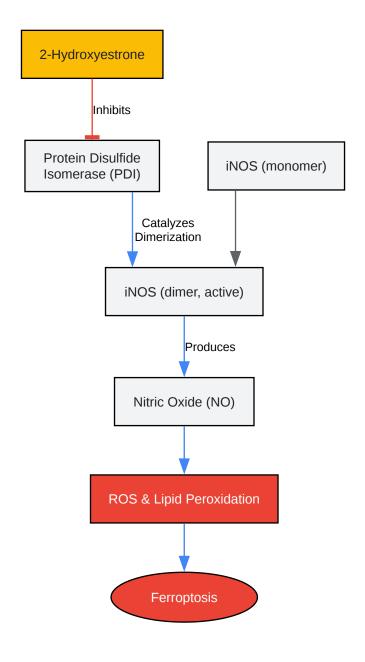
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Caption: Anti-proliferative signaling of 2-hydroxyestrone.

Hepatoprotection via Inhibition of PDI-Mediated Ferroptosis

2-Hydroxyestrone has been shown to protect against ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. It achieves this by binding to and inhibiting protein disulfide isomerase (PDI). PDI inhibition prevents the dimerization and activation of inducible nitric oxide synthase (iNOS), thereby reducing the accumulation of nitric oxide (NO) and reactive oxygen species (ROS) that drive lipid peroxidation and cell death.





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Caption: Hepatoprotective mechanism of 2-hydroxyestrone via PDI.

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